molecular formula C24H14N2O4 B6113453 2-(biphenyl-2-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(biphenyl-2-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B6113453
M. Wt: 394.4 g/mol
InChI Key: ATMGULPBCGXIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(biphenyl-2-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This compound, in particular, is characterized by the presence of a biphenyl group, a nitro group, and a benzoisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-2-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under reflux conditions.

Another method involves the use of a domino reaction of 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated ketones, nitroalkenes, and acrylonitrile . This approach is advantageous due to its efficiency and the ability to introduce various substituents at the C-2 position of the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The use of continuous flow reactors can enhance the reaction efficiency and yield, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-2-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Various reduced forms of the compound.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(biphenyl-2-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(biphenyl-2-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The biphenyl and isoquinoline moieties can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(biphenyl-2-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of both biphenyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the isoquinoline core makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-nitro-2-(2-phenylphenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N2O4/c27-23-18-11-6-10-17-21(26(29)30)14-13-19(22(17)18)24(28)25(23)20-12-5-4-9-16(20)15-7-2-1-3-8-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMGULPBCGXIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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